2-({[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetyl}amino)benzamide
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Overview
Description
2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a sulfanyl group and an acetamido linkage further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated quinazoline derivative.
Final Coupling: The final step involves coupling the intermediate with 2-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and sulfanyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-({[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE
- **4-({[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]BENZAMIDE
Uniqueness
2-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both the quinazoline core and the sulfanyl group provides a distinct reactivity profile, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18N4O3S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N4O3S/c18-15(23)10-5-1-3-7-12(10)19-14(22)9-25-17-20-13-8-4-2-6-11(13)16(24)21-17/h1,3,5,7H,2,4,6,8-9H2,(H2,18,23)(H,19,22)(H,20,21,24) |
InChI Key |
BLDBUAOXUJPOJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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